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Audience: Researchers, scientists, and drug development professionals.

Introduction

Streptolysin O (SLO) is a pore-forming toxin produced by most strains of Group A
Streptococcus. As a member of the cholesterol-dependent cytolysin family, SLO binds to
cholesterol in the plasma membrane of mammalian cells, oligomerizes, and forms large
transmembrane pores. This unique property can be harnessed to transiently and reversibly
permeabilize cell membranes, enabling the delivery of a wide range of macromolecules into the
cytosol that would otherwise be membrane-impermeable. These application notes provide an
overview of the use of SLO in drug delivery systems, quantitative data on its efficiency, and
detailed protocols for its application in protein, SiRNA, and CRISPR/Cas9 RNP delivery, as well
as its potential in cancer therapy.

Principle of Streptolysin O-Mediated Delivery

The mechanism of SLO-mediated delivery involves a multi-step process. SLO monomers bind
to cholesterol in the cell membrane. Subsequently, these monomers oligomerize to form arc-
and ring-shaped structures that insert into the lipid bilayer, creating pores with a diameter of up
to 30 nm.[1] This pore formation is transient and, at sublethal concentrations of SLO, the cell
membrane can reseal, a process facilitated by the presence of calcium ions.[2] This reversible
permeabilization allows for the introduction of various therapeutic and research molecules
directly into the cytoplasm, bypassing the endocytic pathway which often leads to lysosomal
degradation of the cargo.
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Quantitative Data on Streptolysin O-Mediated
Delivery

The efficiency of SLO-mediated delivery and its impact on cell viability are crucial parameters.
The optimal SLO concentration is highly dependent on the cell type and density and must be
empirically determined. Below is a summary of quantitative data from various studies.

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.benchchem.com/product/b1611045?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

SLO
Delivered . Delivery Cell
Cell Type Concentrati o o Reference
Molecule Efficiency Viability
on
Human
Myeloma Cell
Lines (JIM-3, ) o >80%
siRNA Optimized _ >90% [3]
H929, transfection
RPMI8226,
U266)
Human T-cell o ~80% ~50%
) Propidium o
leukemia lodid 20 ng/mL permeabilizati  resealed after [3]
odide
(THP-1) on 1h
Human
>50%
Colorectal 40 kDa 100-200 o
) permeabilizati  >90% [2]
Carcinoma Dextran-FITC  U/mL
on
(HCT116)
Various
FITC-labeled 105 - 108 )
Adherent and ) ) High (not
Albumin Titrated molecules/cel . [4]
Non-adherent quantified)
(~66.5 kDa) I
cells
Human
) Adenovirus o
Embryonic ) N/A (gene Significant
) encoding 10 MOl ) [5]
Kidney (HEK expression) cell death
SLO gene
293T)
Human 29.3% of
Adenovirus
Cervical ) Injected into control tumor o
) encoding ] N/A (in vivo) [4]
Cancer (in tumor size after 21
) SLO gene
nude mice) days

Experimental Protocols

Protocol 1: Reversible Permeabilization for Cytosolic
Protein Delivery
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This protocol describes a general method for the delivery of proteins into the cytosol of
mammalian cells using SLO.

Materials:

o Streptolysin O (lyophilized powder)

e Dulbecco's Phosphate-Buffered Saline without Caz*/Mg2* (DPBS)
o Complete cell culture medium

e Protein cargo of interest (fluorescently labeled for visualization)

e Propidium lodide (PI1) or Trypan Blue for viability assessment

o Adherent or suspension cells

Procedure:

e SLO Reconstitution and Activation:

o Reconstitute lyophilized SLO in sterile DPBS to a stock concentration of 25,000-50,000
U/mL.

o Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
o Prior to use, activate SLO by incubating with 2 mM DTT for 30 minutes at 37°C.
o Cell Preparation:
o For adherent cells, plate them to reach 70-80% confluency on the day of the experiment.
o For suspension cells, harvest and wash the cells, resuspending them in DPBS.
e SLO Titration (Crucial Step):
o Prepare a series of SLO dilutions in DPBS (e.g., 0, 25, 50, 100, 150, 200 U/mL).

o Wash the cells three times with DPBS.
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o Incubate the cells with the different SLO concentrations for 10-15 minutes at 37°C.

o Assess permeabilization by adding a fluorescently labeled, membrane-impermeant
molecule (e.g., FITC-Dextran) and cell viability using PI staining.

o Determine the optimal SLO concentration that gives the highest permeabilization with
minimal cell death (<10%).[2]

o Protein Delivery:
o Prepare the protein cargo in DPBS at the desired final concentration.
o Wash the cells three times with DPBS.

o Incubate the cells with the optimized concentration of activated SLO and the protein cargo
for 10-15 minutes at 37°C.

e Membrane Resealing and Cell Recovery:
o Gently remove the SLO/protein solution.
o Wash the cells three times with complete cell culture medium containing Ca?*.

o Incubate the cells in complete medium for at least 1-2 hours at 37°C to allow for
membrane resealing.

e Analysis:

o Assess the delivery efficiency by fluorescence microscopy or flow cytometry if the protein
is labeled.

o Confirm cell viability using a suitable assay (e.g., MTT assay, live/dead staining).

Protocol 2: Delivery of siRNA into Hard-to-Transfect
Cells

This protocol is adapted for the delivery of SIRNA into cell lines that are refractory to standard
transfection methods, such as myeloma cells.[3]
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Materials:

e Asin Protocol 1

o SiRNA duplex (targeting gene of interest and non-silencing control)
Procedure:

e Follow steps 1-3 from Protocol 1 to determine the optimal SLO concentration for the specific
cell type.

e SiRNA Delivery:
o Prepare a solution of siRNA in DPBS at the desired final concentration (e.g., 100-200 nM).
o Wash the cells three times with DPBS.

o Incubate the cells with the optimized concentration of activated SLO and the siRNA for 15
minutes at 37°C.

 Membrane Resealing and Cell Culture:
o Gently wash the cells three times with complete cell culture medium.
o Culture the cells for 24-72 hours to allow for gene silencing.
e Analysis:
o Assess the knockdown of the target gene by gRT-PCR or Western blotting.

o Monitor cell viability at different time points post-transfection.

Protocol 3: Proposed Protocol for Delivery of
CRISPRI/Cas9 Ribonucleoprotein (RNP)

This proposed protocol combines the principles of SLO-mediated delivery with the
requirements for functional Cas9 RNP delivery.
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Materials:

As in Protocol 1

Purified Cas9 protein

Synthetic single guide RNA (sgRNA)

Nuclease-free water and buffers

Procedure:
e RNP Complex Formation:

o Incubate purified Cas9 protein with the sgRNA at a 1:1.2 molar ratio in nuclease-free
buffer for 15-20 minutes at room temperature to form the RNP complex.

o Follow steps 1-3 from Protocol 1 to determine the optimal SLO concentration.

* RNP Delivery:
o Prepare the pre-formed Cas9 RNP complex in DPBS at the desired final concentration.
o Wash the cells three times with DPBS.

o Incubate the cells with the optimized concentration of activated SLO and the Cas9 RNP for
15 minutes at 37°C.

o Membrane Resealing and Cell Culture:
o Gently wash the cells three times with complete cell culture medium.
o Culture the cells for 48-72 hours to allow for gene editing to occur.

e Analysis:

o Harvest genomic DNA and analyze the target locus for insertions/deletions (indels) using a
mismatch cleavage assay (e.g., T7E1) or sequencing.
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o Assess cell viability.

Protocol 4: Suicide Gene Therapy using Adenovirus-
mediated SLO Gene Delivery

This protocol is based on a study demonstrating the use of the SLO gene itself as a cytotoxic
agent for cancer therapy.[4][5]

Materials:

» Recombinant adenovirus expressing the Streptolysin O gene (Ad-SLO).

e Cancer cell line of interest (e.g., HeLa, A549).

e Cell culture reagents.

e (For in vivo) Tumor-bearing animal model (e.g., nude mice with xenografts).
Procedure (In Vitro):

» Plate cancer cells and allow them to adhere.

« Infect the cells with Ad-SLO at various multiplicities of infection (MOI).

o Monitor the cells for signs of cytotoxicity, such as membrane blebbing, detachment, and cell
death.

o Quantify cell death at different time points (e.g., 12, 24, 48 hours) using LDH release assays
or propidium iodide staining followed by flow cytometry.

Procedure (In Vivo):
» Establish tumors in an appropriate animal model.
e Once tumors reach a palpable size, directly inject Ad-SLO into the tumor.

e Monitor tumor size over time compared to control groups (e.g., PBS or control virus
injection).
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« At the end of the study, tumors can be excised for histological analysis.

Visualizations
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Example Signaling Pathway: Granzyme B-Induced Apoptosis

(" SLO-Mediated Delivery )
SLO Pore Formation
Enters Cytosol
Y
(Granzyme B (delivered cargoD
AN J/
Mitochondrial Pathay
Y
Bid
\ 4
tBid Direct cleavage
Y
Mitochondrion Direcf cleavag
4 Caspase Cascade )
Y Y
Cytochrome c release Pro-Caspase-8
Y Y
C’-\poptosome formatior) (Active Caspase—Bj
Y Y Y
Caspase-9 activation Pro-Caspase-3
\
P Active Caspase-3
Y
Cleavage of cellular substrates
(e.g., PARP)
o J

Apog 'tosis

Cellular Apoptosis

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Applicatiqn

Check Availability & Pricing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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